molecular formula C15H10N2O3S2 B2592642 (Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid CAS No. 902024-92-4

(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid

Cat. No. B2592642
CAS RN: 902024-92-4
M. Wt: 330.38
InChI Key: ZQCDUZXOBPAIBF-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid, also known as QTTA, is a thiazolidine derivative that has been studied extensively for its potential applications in various scientific fields. QTTA has been synthesized using different methods and has shown promising results in scientific research.

Scientific Research Applications

Aldose Reductase Inhibition

One significant application of derivatives related to "(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid" is their role as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Compounds structurally related to this chemical have demonstrated submicromolar IC50 values, indicating strong inhibition potential. The study highlighted the compound's efficacy in surpassing epalrestat, a clinically used aldose reductase inhibitor, by over five times in terms of potency. This suggests its potential application in managing diabetic complications through inhibition of the aldose reductase pathway (Kučerová-Chlupáčová et al., 2020).

Antifungal Properties

Another application involves its potential antifungal properties. Derivatives of this compound have been prepared with the intention to act as antifungal agents. Their synthesis and hydrophobic properties were studied to evaluate their effectiveness against selected fungal species. Although most compounds did not show significant activity, the study provides a basis for further modifications to enhance antifungal effectiveness, indicating the versatility of the chemical structure in targeting fungal infections (Doležel et al., 2009).

Antimicrobial Activity

Further research into rhodanine-3-acetic acid derivatives, which share a core structure with "(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid," has demonstrated promising antimicrobial properties against a range of bacteria, mycobacteria, and fungi. This includes notable activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), providing a foundation for developing new antimicrobial agents to combat resistant strains of bacteria and mycobacteria (Krátký et al., 2017).

Binding with Human Serum Albumin

The compound's derivatives have also been investigated for their ability to bind with human serum albumin (HSA), a key protein in the transport and bioavailability of drugs. This interaction is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutics. One study used spectrofluorometric and molecular docking studies to explore this binding, which could inform the design of drug delivery systems and optimize therapeutic efficacy (Murugesan et al., 2017).

properties

IUPAC Name

2-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-3-4-11-10(6-9)2-1-5-16-11/h1-7H,8H2,(H,18,19)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCDUZXOBPAIBF-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid

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